2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c23-17-7-6-15(10-18(17)24)25-20(29)13-31-22-26-19-8-9-28(12-16(19)21(30)27-22)11-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXPOXVPJOZDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide , also referred to as CRCM5484 , is a selective inhibitor of bromodomain and extraterminal (BET) proteins. This article examines its biological activity, focusing on its mechanism of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure
The chemical structure of CRCM5484 can be represented as follows:
This structure includes a hexahydropyrido-pyrimidine core linked to a thioether and an acetamide group.
CRCM5484 has been shown to selectively inhibit the second bromodomain of the BRD3 protein (BRD3-BDII) with a 475-fold selectivity over its first bromodomain (BRD3-BDI) . This selective inhibition is significant as it suggests a targeted approach to modulating BET protein functions involved in gene regulation.
Binding Affinity
The binding affinity of CRCM5484 was evaluated using BROMOscan technology. The compound exhibited strong binding to BRD3-BDII while demonstrating lower affinity for other BET family members. The co-crystal structures reveal distinct binding modes compared to other thienopyrimidine derivatives .
Anti-Leukemic Effects
In vitro studies indicated that CRCM5484 enhances the anti-leukemic activity of various FDA-approved drugs in a context-dependent manner. This potentiation effect was observed in patient-derived leukemia cells, suggesting potential for combination therapies .
Selectivity and Efficacy
CRCM5484's selectivity for BRD3-BDII over other bromodomains minimizes off-target effects, which is crucial for reducing potential side effects in therapeutic applications. The compound's efficacy was confirmed through cell-based assays that demonstrated its ability to inhibit cell proliferation effectively .
Case Studies
- Combination Therapy in Leukemia :
- Mechanistic Insights :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C26H24F2N3O3S |
| Selectivity Ratio | 475-fold (BRD3-BDII vs BDI) |
| IC50 (BRD3-BDII) | 1 µM |
| Efficacy in Leukemia | Enhanced with combination therapy |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. The hexahydropyrido-pyrimidine moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance:
- Mechanism: It may inhibit specific kinases involved in cell cycle regulation.
- Case Study: A derivative of this compound showed significant cytotoxicity against breast cancer cells in vitro.
Antimicrobial Properties
The thioether group present in the compound enhances its ability to disrupt microbial membranes. Research has demonstrated that:
- Mechanism: The compound can interfere with bacterial cell wall synthesis.
- Case Study: In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits:
- Mechanism: It could modulate neurotransmitter levels and reduce oxidative stress.
- Case Study: Animal models have shown improved cognitive function when treated with similar pyrido-pyrimidine derivatives.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide:
| Structural Feature | Activity Impact |
|---|---|
| Benzyl group | Enhances lipophilicity and cellular uptake |
| Difluorophenyl group | Increases binding affinity to target proteins |
| Thioether linkage | Improves antimicrobial activity |
Toxicological Studies
Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies indicate:
- Toxicity Levels: Low toxicity in mammalian models at therapeutic doses.
- Side Effects: Minimal adverse effects observed in short-term studies.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a pyrido[4,3-d]pyrimidinone core fused with a thioether linkage and an acetamide group. The 3,4-difluorophenyl substituent enhances lipophilicity and potential target binding, while the benzyl group at the 6-position modulates steric effects and solubility. The thioether bridge may improve metabolic stability compared to oxygen analogs . Characterization via NMR (e.g., δ 10.10 ppm for NHCO in acetamide ) and mass spectrometry (e.g., HRMS for molecular weight confirmation ) is critical for structural validation.
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1 : Formation of the pyrido[4,3-d]pyrimidinone core via cyclization of substituted pyridine derivatives with thiourea or urea under reflux in ethanol .
- Step 2 : Introduction of the benzyl group via alkylation using benzyl bromide in DMF with K₂CO₃ as a base .
- Step 3 : Thioacetamide coupling via nucleophilic substitution with 3,4-difluoroaniline in THF, monitored by TLC (Rf ~0.15–0.3 in CH₂Cl₂/MeOH) . Purification is achieved via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Q. Which spectroscopic techniques are essential for characterization?
- 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.28–7.82 ppm and carbonyl carbons at ~170 ppm).
- HRMS : For molecular formula validation (e.g., [M+H]+ observed vs. calculated ).
- FT-IR : To identify thioamide (C=S stretch ~650 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature : Controlled heating (e.g., 120°C in NMP for 16 hours ) minimizes side reactions.
- Catalysts : Use of Pd/C for hydrogenation or triethylamine for deprotonation in coupling steps .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves nucleophilicity in substitution reactions .
- Monitoring : Real-time HPLC (C18 column, MeOH/H₂O mobile phase) ensures reaction completion .
Q. How should conflicting data on biological activity be resolved?
- Comparative Assays : Test the compound alongside structural analogs (e.g., 3,4-difluorophenyl vs. 4-chlorophenyl derivatives ) under standardized conditions (e.g., kinase inhibition assays ).
- Computational Modeling : Perform docking studies using software like AutoDock to predict binding affinities to targets (e.g., EGFR or COX-2) .
- Dose-Response Analysis : Establish IC₅₀ values across multiple concentrations to validate potency discrepancies .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-methoxybenzyl ) or fluorophenyl groups (e.g., 2,4-difluoro ).
- Bioisosteric Replacement : Replace the thioether with sulfone or ether linkages to assess stability-activity trade-offs .
- Pharmacophore Mapping : Use X-ray crystallography or 2D-NMR to identify critical binding motifs (e.g., hydrogen bonding with the pyrimidinone carbonyl ).
Q. How can stability and degradation profiles be evaluated?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines) .
- LC-MS Analysis : Identify degradation products (e.g., oxidation of thioether to sulfoxide ).
- Storage Recommendations : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the acetamide group .
Q. What in vivo models are suitable for preliminary efficacy testing?
- Rodent Models : Use xenograft mice for anticancer activity or LPS-induced inflammation models for COX-2 inhibition .
- ADME Profiling : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to assess bioavailability and metabolism .
- Toxicity Screening : Measure ALT/AST levels and histopathological changes in liver/kidney tissues .
Methodological Notes
- Contradiction Handling : Cross-validate synthetic protocols (e.g., solvent choices in vs. 7) by replicating under controlled conditions.
- Advanced Characterization : Consider 2D-NMR (e.g., HSQC, HMBC) for ambiguous proton assignments .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
